Ferroxamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

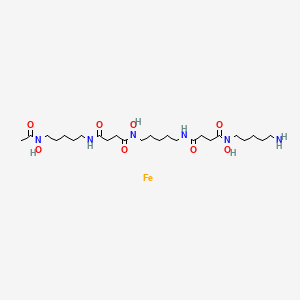

Ferroxamine, also known as this compound, is a useful research compound. Its molecular formula is C25H48FeN6O8 and its molecular weight is 616.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Treatment of Iron Overload Disorders

Ferroxamine is primarily known for its role in treating iron overload conditions, such as hemochromatosis and thalassemia. It effectively binds excess iron in the body, facilitating its excretion via urine. This application has been crucial for patients receiving repeated blood transfusions, who are at risk of iron accumulation.

1.2 Chronic Wound Healing

Recent studies have explored the potential of deferoxamine in promoting wound healing, particularly in chronic wounds and radiation-induced fibrosis. Research indicates that deferoxamine enhances angiogenesis and reduces oxidative stress, which are vital for effective healing processes. For instance, small animal studies have shown improved blood flow and collagen structure in treated wounds, suggesting a promising avenue for clinical applications in wound management .

1.3 Imaging Techniques

This compound derivatives have been investigated for their utility in molecular imaging. A notable example is the use of gallium-68 labeled deferoxamine (Ga-DFO) for positron emission tomography (PET) imaging of infections caused by fungi such as Aspergillus fumigatus. This application highlights the compound's potential not only in therapeutic contexts but also in diagnostic imaging .

Microbial Interactions

2.1 Role in Fungal Pathogenesis

This compound plays a significant role in the virulence of certain fungi, particularly Rhizopus oryzae, which causes mucormycosis. The fungus utilizes ferrioxamine as a source of iron through specific receptors that facilitate its uptake. Understanding this interaction opens pathways for novel treatment strategies that could mitigate fungal infections in patients treated with deferoxamine .

2.2 Bacterial Growth Stimulation

Interestingly, some studies have shown that ferrioxamines can stimulate the growth of specific bacterial strains under certain conditions. For example, Salmonella enterica has been observed to recover from stress when incubated with ferrioxamine E, indicating its potential role in microbial ecology and pathogenicity .

Case Studies

Propiedades

Fórmula molecular |

C25H48FeN6O8 |

|---|---|

Peso molecular |

616.5 g/mol |

Nombre IUPAC |

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;iron |

InChI |

InChI=1S/C25H48N6O8.Fe/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34); |

Clave InChI |

RLQJSUCFBHXPHA-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.[Fe] |

Sinónimos |

ferrioxamine ferrioxamine B ferrioxamine B mesylate ferrioxamine B, 55Fe-labeled ferrioxamine B, monomethanesulfonate salt ferroxamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.